N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanesulfonamide
Description
N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanesulfonamide is a heterocyclic sulfonamide derivative featuring a tetrahydrobenzothiazole core linked to a methyl-substituted methanesulfonamide group. This compound has been utilized as a building block in drug discovery and materials science, though commercial availability has been discontinued . Its structure combines the rigidity of the bicyclic tetrahydrobenzothiazole system with the sulfonamide functional group, which is often associated with bioactivity in medicinal chemistry.
Properties
IUPAC Name |
N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S2/c1-11(15(2,12)13)9-10-7-5-3-4-6-8(7)14-9/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIHZYSQJRUSRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=C(S1)CCCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanesulfonamide typically involves the reaction of N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are used to control the reaction conditions precisely. The purification process may include crystallization, filtration, and drying to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The benzothiazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The methanesulfonamide group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Biological Activity
N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanesulfonamide (CAS 866134-20-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties based on available research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H14N2O2S2 |
| Molecular Weight | 246.35 g/mol |
| CAS Number | 866134-20-5 |
Anticancer Activity
Research indicates that benzothiazole derivatives, including compounds similar to this compound, exhibit significant anticancer properties. A study highlighted that benzothiazole compounds could inhibit cell proliferation in various cancer cell lines such as A431 and A549. These compounds demonstrated the ability to induce apoptosis and hinder cell migration through modulation of key signaling pathways like AKT and ERK .
Case Study:
In a specific study involving benzothiazole derivatives, one compound showed a notable reduction in cancer cell proliferation at concentrations of 1 to 4 µM. This compound was found to decrease levels of inflammatory cytokines IL-6 and TNF-α while promoting apoptosis in cancer cells .
Anti-inflammatory Activity
The anti-inflammatory potential of benzothiazole derivatives has been documented extensively. Compounds in this class have been shown to reduce inflammation markers significantly. The ability of this compound to modulate inflammatory responses positions it as a candidate for developing anti-inflammatory therapies.
Antimicrobial Activity
Benzothiazole derivatives have also been explored for their antimicrobial properties. Some studies suggest that these compounds possess activity against various bacterial strains. The structural modifications on the benzothiazole ring can enhance their effectiveness against specific pathogens .
The biological activity of this compound is believed to be linked to its ability to interact with cellular signaling pathways. For example:
- Inhibition of AKT and ERK Pathways: This leads to reduced cell survival and proliferation in cancer cells.
- Cytokine Modulation: The compound may lower the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanesulfonamide, and how can reaction yields be maximized?
- Methodology : The synthesis typically involves cyclocondensation of β-alanine derivatives with chloroacetic acid or bromoketones in basic media (e.g., aqueous Na₂CO₃) under reflux. For example, analogous compounds like 3-[(4-methoxyphenyl)(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]propanoic acid were synthesized via refluxing β-alanine with 2-bromocyclohexanone in 2-propanol . Maximizing yields requires precise stoichiometry, controlled temperature, and purification via recrystallization (e.g., ethanol) or column chromatography.
Q. Which spectroscopic techniques are most effective for characterizing this compound's structure and purity?
- Methodology :
- ¹H/¹³C NMR : To confirm substituent positions and hydrogen bonding patterns, as demonstrated for similar thiazole derivatives (e.g., δ 2.1–3.5 ppm for tetrahydrobenzothiazole protons) .
- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretching at ~1150–1350 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass 398.1226 for analogous C₁₅H₂₆O₁₂ derivatives) .
Q. What solvent systems are suitable for crystallization to obtain high-quality single crystals for X-ray diffraction?
- Methodology : Slow evaporation from polar aprotic solvents like DMF or DMSO is effective. For instance, a triclinic crystal system (space group P1) was achieved for a related tetrahydrobenzothiazole compound using DMF, with cell parameters a = 8.4334 Å, b = 12.1857 Å, and c = 14.9874 Å .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological targets of this compound?
- Methodology : Use software like AutoDock Vina to dock the compound into protein active sites (e.g., EGFR kinase domain). For example, pyrimidine derivatives with tetrahydrobenzothiazole moieties showed binding affinities (ΔG = -9.2 kcal/mol) via hydrophobic interactions and hydrogen bonding with residues like Thr766 and Met769 . Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀).
Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings (e.g., bond-length discrepancies)?
- Methodology :
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., S···S contacts in tetrahydrobenzodithiole derivatives) to explain packing effects .
- DFT Calculations : Compare theoretical (B3LYP/6-31G*) and experimental bond lengths. For example, C-S bond lengths in tetrahydrobenzothiazoles often deviate by <0.02 Å between XRD and DFT .
Q. How does the compound's electronic configuration influence its reactivity in metal complexation?
- Methodology : UV-Vis and ESR spectroscopy reveal ligand-to-metal charge transfer (LMCT) in complexes with Cu(II) or Co(II). For azo-linked tetrahydrobenzothiazole ligands, λₘₐₓ shifts (~450→510 nm) indicate d-orbital splitting upon coordination . Stability constants (logβ) can be determined via potentiometric titration.
Q. What mechanistic insights explain its antimicrobial activity against drug-resistant strains?
- Methodology :
- SAR Studies : Modify substituents (e.g., nitro groups at C-3) to enhance membrane penetration, as seen in triazole-thiadiazole hybrids (MIC = 2–8 µg/mL against S. aureus) .
- ROS Assays : Measure intracellular reactive oxygen species (e.g., using DCFH-DA) to link oxidative stress to bacterial cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
